molecular formula C6H8ClNNaO3S B1591345 Chloramine-b hydrate CAS No. 304655-80-9

Chloramine-b hydrate

Cat. No.: B1591345
CAS No.: 304655-80-9
M. Wt: 232.64 g/mol
InChI Key: RRFGOIVHQJFLKL-UHFFFAOYSA-N
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Description

Chloramine-B hydrate, also known as N-chlorobenzenesulfonamide sodium salt hydrate, is a chemical compound with the molecular formula C6H5SO2N(Cl)Na · xH2O. It is widely used as a disinfectant and antiseptic due to its ability to release chlorine. The compound is a white crystalline powder that is soluble in water and has a melting point of 170-173°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloramine-B hydrate is synthesized through the chlorination of benzenesulfonamide in the presence of sodium hydroxide. The reaction typically involves the following steps:

  • Dissolving benzenesulfonamide in water.
  • Adding sodium hydroxide to the solution to form the sodium salt of benzenesulfonamide.
  • Chlorinating the sodium salt with chlorine gas to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then crystallized, filtered, and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Chloramine-B hydrate undergoes various chemical reactions, including:

    Oxidation: It acts as an oxidizing agent and can oxidize a wide range of organic and inorganic compounds.

    Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation Reactions: Common reagents include water, acids, and bases. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols and are conducted in aqueous or organic solvents.

Major Products Formed:

Scientific Research Applications

Chloramine-B hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.

    Biology: It is employed in the preparation of biological samples for microscopy and other analytical techniques.

    Medicine: It serves as a disinfectant and antiseptic in medical settings.

    Industry: It is used in water treatment processes to disinfect and purify water.

Mechanism of Action

The mechanism of action of Chloramine-B hydrate involves the release of chlorine, which acts as a strong oxidizing agent. The chlorine reacts with various substrates, leading to the oxidation of organic and inorganic compounds. The molecular targets include proteins, nucleic acids, and other cellular components, resulting in the disruption of cellular functions and microbial death .

Comparison with Similar Compounds

    Chloramine-T: Another chlorinated sulfonamide used as a disinfectant and antiseptic.

    Dichloramine-T: Similar to Chloramine-T but with two chlorine atoms.

    Monochloramine: Used in water treatment but differs in structure and application.

Uniqueness: Chloramine-B hydrate is unique due to its specific structure and the presence of a single chlorine atom, which provides a balance between reactivity and stability. This makes it suitable for a wide range of applications, from disinfection to organic synthesis .

Properties

CAS No.

304655-80-9

Molecular Formula

C6H8ClNNaO3S

Molecular Weight

232.64 g/mol

IUPAC Name

sodium;benzenesulfonyl(chloro)azanide;hydrate

InChI

InChI=1S/C6H6ClNO2S.Na.H2O/c7-8-11(9,10)6-4-2-1-3-5-6;;/h1-5,8H;;1H2

InChI Key

RRFGOIVHQJFLKL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.[Na+]

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCl.O.[Na]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
Chloramine-b hydrate

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